Methyl 6-fluoro-5-(trifluoromethyl)picolinate
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Overview
Description
Methyl 6-fluoro-5-(trifluoromethyl)picolinate: is a fluorinated organic compound with the molecular formula C8H5F4NO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 5 on the pyridine ring are substituted with a fluorine atom and a trifluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-(trifluoromethyl)picolinate typically involves the introduction of fluorine and trifluoromethyl groups onto the picolinic acid framework. One common method is the direct fluorination of methyl 6-chloro-5-(trifluoromethyl)picolinate using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, esterification, and fluorination steps, with careful control of reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted picolinates depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the picolinate.
Reduction Products: Reduced forms of the picolinate.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: Methyl 6-fluoro-5-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique electronic properties make it valuable for designing molecules with enhanced biological activity and stability.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of bioactive molecules. It serves as a model compound for investigating the interactions of fluorinated compounds with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and better membrane permeability.
Industry: In the agrochemical industry, this compound is explored for its herbicidal and pesticidal properties. Its ability to disrupt specific biological pathways in pests makes it a promising candidate for developing new agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets in biological systems. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
Comparison with Similar Compounds
- Methyl 6-chloro-5-(trifluoromethyl)picolinate
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
- Methyl 6-bromo-5-(trifluoromethyl)picolinate
Comparison: Methyl 6-fluoro-5-(trifluoromethyl)picolinate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and reactivity in certain chemical reactions. The trifluoromethyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.
Properties
Molecular Formula |
C8H5F4NO2 |
---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
YRVSDMARSHQSAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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